![molecular formula C26H33N5O2 B14188653 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid CAS No. 917952-07-9](/img/structure/B14188653.png)
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple amino groups and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-nitroaniline with ethylene diamine to form 4-(2-aminoethyl)aniline.
Coupling reaction: The intermediate is then reacted with 4-bromobutyric acid under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can regenerate the amino groups.
Applications De Recherche Scientifique
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-[Bis(2-chloroethyl)amino]phenyl)butanoic acid: This compound has similar structural features but includes chloroethyl groups instead of amino groups.
4-(4-[Bis(2-iodoethyl)amino]phenyl)butanoic acid: This compound contains iodoethyl groups, which can impart different reactivity and properties.
Uniqueness
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is unique due to its multiple amino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Propriétés
Numéro CAS |
917952-07-9 |
|---|---|
Formule moléculaire |
C26H33N5O2 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
4-[4-[bis[2-(4-aminoanilino)ethyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C26H33N5O2/c27-21-6-10-23(11-7-21)29-16-18-31(19-17-30-24-12-8-22(28)9-13-24)25-14-4-20(5-15-25)2-1-3-26(32)33/h4-15,29-30H,1-3,16-19,27-28H2,(H,32,33) |
Clé InChI |
XGXIVUQSYLKBMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
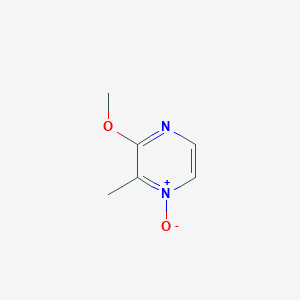

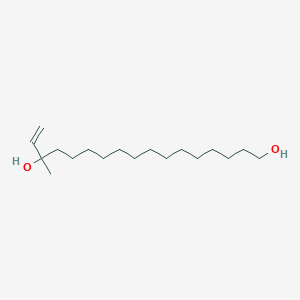
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
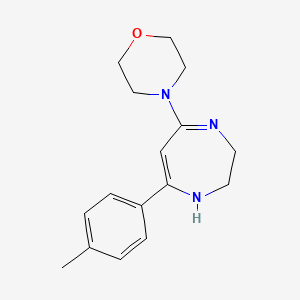
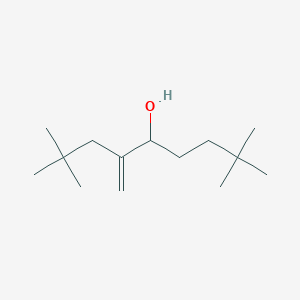
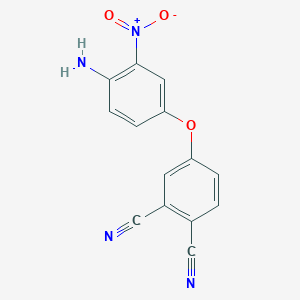

![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
